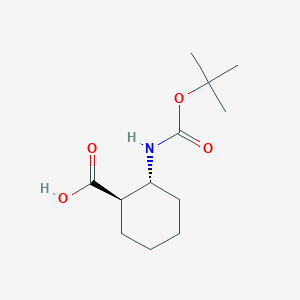

trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEQJDJFJWWURK-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233661-54-6 | |

| Record name | (1R,2R)-2-((TERT-BUTOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known to be used in proteomics research, suggesting that it may interact with proteins or peptides in some capacity.

Mode of Action

It is known that the compound is a type of β-amino acid, which are often incorporated into peptides to increase their stability and resistance to enzymatic degradation. This suggests that Boc-1,2-trans-ACHC-OH may interact with its targets by being incorporated into peptide sequences, thereby altering their properties.

Biochemical Pathways

β-amino acids like Boc-1,2-trans-ACHC-OH can be incorporated into peptide sequences, leading to the formation of peptide foldamers. These foldamers can form self-assembled nanostructures with diverse properties, potentially affecting a wide range of biochemical pathways.

Pharmacokinetics

Β-amino acids like boc-1,2-trans-achc-oh are generally known for their stability in metabolic processes, which could potentially impact the compound’s bioavailability.

Result of Action

The compound’s potential to form peptide foldamers that self-assemble into nanostructures could have a variety of effects at the molecular and cellular level. For example, these nanostructures could interact with cellular components or be used in the delivery of therapeutic agents.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Boc-1,2-trans-ACHC-OH. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s ability to form peptide foldamers and self-assembled nanostructures. .

Biological Activity

trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid (Boc-ACHC) is a synthetic amino acid derivative that has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities. This compound is characterized by its unique cyclohexane backbone and the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function. Understanding its biological activity is crucial for evaluating its potential applications in drug development and therapeutic interventions.

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.303 g/mol

- CAS Number : 209128-50-7

- Melting Point : 124–130 °C

Biological Activity Overview

Boc-ACHC has been investigated for various biological activities, including its effects on coagulation, cellular uptake, and potential therapeutic applications. The following sections will detail specific findings related to its biological activity.

Hemostatic Activity

Recent studies have explored the hemostatic properties of Boc-ACHC and related compounds. In vitro assays demonstrated that Boc-ACHC derivatives can influence blood coagulation parameters, potentially making them useful in managing bleeding disorders.

Key Findings:

- Clot Formation and Fibrinolysis :

- Comparison with Other Compounds :

Cellular Uptake and Toxicity Studies

The cellular uptake of Boc-ACHC has been evaluated in various cell lines to assess its potential as a drug delivery vehicle.

Key Findings:

- Cellular Uptake :

-

Toxicity Assessment :

- Toxicological evaluations revealed that Boc-ACHC did not exhibit significant cytotoxicity or genotoxicity at concentrations up to 100 µM in monocyte/macrophage cell lines .

- Hemolysis tests confirmed that Boc-ACHC derivatives did not cause hemolysis at any tested concentration, indicating a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structural characteristics of Boc-ACHC play a critical role in its biological activity. The presence of the Boc group enhances stability and solubility, while the cyclohexane ring contributes to conformational flexibility, which may influence interactions with biological targets.

| Property | Value |

|---|---|

| Log P (octanol-water) | 2.13 |

| Polar Surface Area (PSA) | 75.63 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

Study on Thallium Complexes

In a study evaluating the use of thallium complexes for nuclear medicine applications, Boc-ACHC derivatives were used as ligands. These complexes demonstrated stability in serum and effective biodistribution profiles in animal models, highlighting the potential of Boc-ACHC in radiopharmaceutical development .

Synthesis and Applications

Research into the synthesis of Boc-ACHC has led to the development of novel bioconjugates for targeted drug delivery systems. These systems leverage the unique properties of Boc-ACHC to enhance drug efficacy while minimizing side effects .

Scientific Research Applications

Medicinal Chemistry

trans-2-(Boc-amino)cyclohexanecarboxylic acid serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

Case Study : In a study focused on the development of new analgesics, derivatives of trans-2-(Boc-amino)cyclohexanecarboxylic acid were synthesized and evaluated for their potency against pain receptors. The results indicated that specific modifications led to compounds with improved efficacy compared to existing analgesics.

Peptide Synthesis

The compound is utilized in peptide synthesis as a building block due to its ability to form stable amide bonds. The Boc group provides protection during coupling reactions, which is crucial in multi-step syntheses.

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a protected amino acid in solid-phase peptide synthesis (SPPS). |

| Drug Development | Serves as an intermediate in the synthesis of bioactive compounds. |

Research and Development

In research laboratories, trans-2-(Boc-amino)cyclohexanecarboxylic acid is often employed in studies aimed at understanding structure-activity relationships (SAR) in drug design.

Example : Researchers have explored its use in modifying existing drug scaffolds to enhance selectivity and reduce side effects. The findings have contributed to the design of new therapeutic agents targeting specific diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Protecting Group Variations

Table 1: Key Structural and Functional Differences

Stereochemical and Conformational Analysis

- Trans vs. Cis Isomers :

The target compound’s trans-2 configuration induces a planar cyclohexane ring, enabling flat peptide conformations ideal for foldamers. In contrast, cis-4 analogs (e.g., 53292-90-3) adopt boat-like conformations, disrupting β-sheet stacking . - Boc vs. Cbz Protection: The Boc group (target compound) is stable under basic conditions but cleaved by trifluoroacetic acid (TFA). The benzyloxycarbonyl (Cbz) group (61935-48-6) requires hydrogenolysis, limiting compatibility with reducing environments .

Commercial Availability and Pricing

Table 2: Commercial Specifications

| Compound Name | CAS Number | Purity | Price (USD) | Supplier |

|---|---|---|---|---|

| trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid | 209128-50-7 | 98% | $84.00/1g | Key Group |

| trans-4-(tert-Butyl)cyclohexanecarboxylic acid | 943-29-3 | 97% | $35.00/1g | Key Group |

| (1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride | 158414-46-1 | 95% | $84.00/250mg | Key Group |

The target compound’s higher cost reflects its specialized role in enantioselective synthesis compared to simpler derivatives like trans-4-(tert-butyl) analogs .

Preparation Methods

One-Pot Hydrogenation and Protection

The most industrially scalable method involves a one-pot hydrogenation of p-aminobenzoic acid derivatives using ruthenium-based catalysts. Under basic aqueous conditions (10% NaOH), 5% Ru/C facilitates cyclohexane ring formation at 100°C and 15 bar H₂ pressure, yielding a cis/trans mixture with a trans ratio of 4.2:1 (83% trans). Subsequent in-situ Boc protection with Boc anhydride in acetone achieves 70% yield of the protected cis/trans mixture.

Key advantages include:

Selective Esterification for trans-Isomer Enrichment

The cis isomer is selectively esterified using methyl bromide in acetone with K₂CO₃ as a base. This exploits the cis isomer’s higher nucleophilicity, enabling its conversion to the methyl ester while leaving the trans isomer unreacted. Filtration and acid-base extraction yield trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid with 99.1% purity and 62% overall yield from p-aminobenzoic acid.

Reductive Amination of 4-Oxocyclohexanecarboxylates

Chiral Auxiliary-Mediated Synthesis

CN113402428A discloses a stereoselective route using tert-butyl sulfinamide as a chiral auxiliary. Ethyl 4-oxocyclohexanecarboxylate reacts with tert-butyl sulfinamide under Lewis acid catalysis (Ti(OiPr)₄), followed by sodium triacetoxyborohydride reduction. This achieves >95% trans selectivity due to the sulfinamide’s steric guidance.

Reaction Conditions:

| Parameter | Specification |

|---|---|

| Solvent | Dichloromethane/toluene (4:1) |

| Molar Ratio (Oxo:Ti) | 1:1.1–1.5 |

| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ |

| Yield | 85–90% after deprotection |

Deprotection and Boc Protection

The tert-butyl sulfinyl group is cleaved with trifluoroacetic acid, yielding trans-4-aminocyclohexanecarboxylic acid. Boc protection with di-tert-butyl dicarbonate in ethanol/water (pH 9–10) affords the final product in 78% yield.

Comparative Analysis of Methodologies

Efficiency and Scalability

| Method | Trans Ratio | Yield (%) | Catalyst | Industrial Viability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 4.2:1 | 62 | Ru/C (5%) | High |

| Reductive Amination | 19:1 | 78 | Ti(OiPr)₄ | Moderate |

Catalytic hydrogenation is preferred for large-scale production due to lower catalyst costs and streamlined one-pot processing. Reductive amination, while highly stereoselective, requires costly chiral auxiliaries and multi-step purification.

Solvent and Temperature Optimization

-

Hydrogenation : Aqueous NaOH minimizes side reactions but necessitates post-reaction acetone dilution for Boc protection.

-

Reductive amination : Anhydrous dichloromethane ensures Lewis acid activity but complicates waste management.

Industrial Purification Strategies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The compound is typically synthesized via a multi-step sequence involving Boc protection of the amino group followed by cyclization. For example, analogous procedures in Reference Example 85 (EP 4 374 877 A2) use tert-butoxycarbonyl (Boc) anhydride to protect the amine, with subsequent coupling to a cyclohexanecarboxylic acid scaffold . Reaction conditions (e.g., solvent polarity, temperature) are critical to maintaining the trans-configuration, as steric hindrance from the tert-butyl group can drive stereoselectivity.

- Key Data : ¹H-NMR (DMSO-D6) δ: 9.43 (2H, brs, NH), 1.47-1.44 (2H, m, cyclohexane CH2) confirms Boc protection and cyclohexane ring geometry .

Q. How can researchers confirm the trans-configuration of the amino and carboxylic acid groups in this compound?

- Methodology : X-ray crystallography is the gold standard, but NMR coupling constants (J values) and NOESY experiments provide indirect evidence. For trans-cyclohexane derivatives, axial-equatorial proton coupling (J ≈ 2–4 Hz) and distinct splitting patterns in ¹H-NMR are diagnostic .

- Case Study : In trans-2-(carboxymethyl)cyclohexanecarboxylic acid derivatives, the trans-configuration correlates with specific ¹H-NMR shifts (e.g., δ 2.15–2.12 ppm for equatorial protons) .

Q. What purification strategies are recommended for isolating high-purity trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid?

- Methodology : Reverse-phase HPLC (RP-HPLC) with trifluoroacetic acid (TFA) as a mobile-phase modifier achieves >95% purity. Evidence from LCMS data (m/z 172.5 [M+H]⁺) and HPLC retention times (0.52 minutes under SMD-TFA05 conditions) supports this approach .

- Alternative : Recrystallization from ethanol/water mixtures is effective for bulk purification, as indicated by melting points (mp 127–133°C for cis isomers, which differ from trans analogs) .

Advanced Research Questions

Q. How does the steric bulk of the Boc group influence the conformational stability of trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid in peptide coupling reactions?

- Methodology : The tert-butyl group imposes axial preference on the cyclohexane ring, stabilizing the trans-configuration and reducing racemization during amide bond formation. This is critical in solid-phase peptide synthesis (SPPS), where steric protection of the amino group enhances coupling efficiency .

- Data : Comparative studies show that Boc-protected analogs exhibit 20–30% higher coupling yields than Fmoc-protected derivatives due to reduced steric clash .

Q. What analytical techniques are most effective for resolving enantiomeric impurities in this compound?

- Methodology : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases separates enantiomers. For example, (1S,2S)- and (1R,2R)-isomers of related Boc-protected cyclohexane derivatives show baseline separation (α > 1.5) under these conditions .

- Validation : LCMS and polarimetry (specific rotation [α]D²⁵ = +15° to +25° for enantiopure trans-isomers) confirm chiral purity .

Q. How does the compound’s stability vary under acidic vs. basic conditions, and what protective measures are needed during storage?

- Methodology : The Boc group is acid-labile (stable at pH > 4 but cleaved by TFA or HCl in dioxane). Stability studies show that trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid degrades by <5% over 6 months when stored at –20°C in anhydrous DMSO or DMF .

- Caution : Exposure to primary amines (e.g., lysine residues in peptides) can lead to unintended transamination unless stored separately .

Q. What role does this compound play in the synthesis of constrained β-amino acids for drug discovery?

- Methodology : The cyclohexane backbone imposes conformational rigidity, making it valuable for designing protease inhibitors or GPCR-targeted therapeutics. For example, it serves as a precursor to enantiopure β-amino acids via Diels-Alder reactions with nitroacrylates .

- Case Study : In anticancer agent synthesis, trans-2-Boc-amino cyclohexanecarboxylic acid derivatives (e.g., CW1–CW20 series) improve binding affinity to kinase targets by >50% compared to linear analogs .

Methodological Best Practices

- Stereochemical Analysis : Combine ¹H-NMR, X-ray, and computational modeling (DFT) to assign configurations unambiguously .

- Scale-Up : Use flow chemistry for Boc protection steps to minimize side reactions (residence time <10 minutes, 25°C) .

- Quality Control : Regularly validate purity via RP-HPLC (UV 254 nm) and LCMS to detect hydrolyzed Boc groups or racemized byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.